Senktide

描述

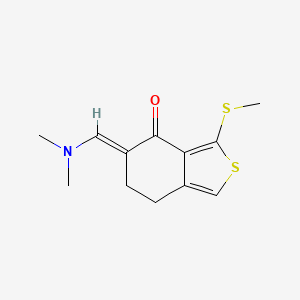

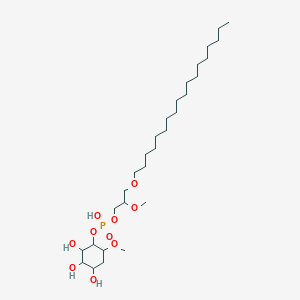

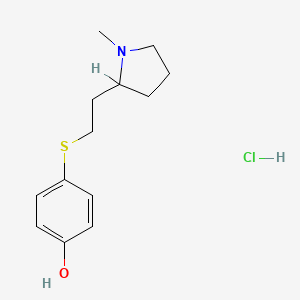

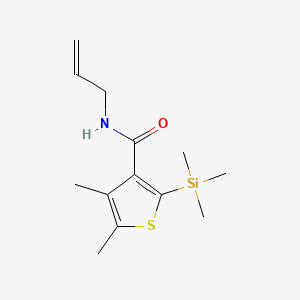

Senktide is a compound with the molecular formula C40H55N7O11S . It is a potent neurokinin-3 receptor (NK3R) agonist . The endogenous peptide agonist neurokinin B (NKB) preferentially activates NK3R, while substance P (SP) binds preferentially to NK1R. In addition, the SP analogue this compound more potently activates NK3R than NKB and SP .

Synthesis Analysis

The protected linear peptides were constructed by Fmoc-based solid-phase synthesis on Rink-amide resin .

Molecular Structure Analysis

The cryogenic electron microscopy (cryo-EM) structures of the NK3R–Gq complex bound to NKB, SP, and this compound have been determined . The three NK3R–Gq/peptide complexes utilize a class of noncanonical receptor activation mechanisms .

Chemical Reactions Analysis

The consensus C-termini of the three peptide agonists share a conserved binding mode to NK3R, while the divergent N-termini of the peptides confer the preferential binding of the agonist to NK3R . The specific interactions between the N-terminus of this compound and the N-terminus and extracellular loops (ECL2 and ECL3) of NK3R lead to the improved activation displayed by this compound compared to SP and NKB .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 842.0 g/mol . The IUPAC name for this compound is (3S)-4-[[[(2S)-1-[[[(2S)-1-[[2-[[[(2S)-1-[[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(3-carboxypropanoylamino)-4-oxobutanoic acid .

科学研究应用

1. 神经激肽 3 受体 (NK3R) 激动剂开发 Senktide 作为 NK3R 的激动剂,在调节下丘脑-垂体-性腺轴方面发挥作用。 研究集中于了解 this compound 衍生物的结构-活性关系,以增强 NK3R 的结合和活化,这对开发靶向该受体的治疗剂至关重要 .

记忆和认知功能

研究表明,this compound 可以阻断大脑中导致记忆衰退和认知功能障碍的异常相互作用。 具体来说,this compound 在体内被应用于恢复社会隔离的阿尔茨海默病 (AD) 小鼠中齿状回 (DG) 回路紊乱,这表明它有可能成为治疗记忆相关疾病的药物 .

神经激肽 B 阳性神经元调节

this compound 被用来研究其对中枢扩展杏仁核内神经激肽 B 阳性神经元的影响。 This compound 的应用似乎对这些神经元有去极化作用,这对理解各种生理反应背后的神经机制具有重要意义 .

阿尔茨海默病的治疗潜力

this compound 的应用已经证明它能够破坏与阿尔茨海默病相关的有害蛋白质相互作用,提供了一种新的方法来延缓与社会隔离和 tau 病理相关的记忆衰退和突触障碍 .

肽激动剂优化

对 this compound 等肽激动剂的优化研究表明,某些结构修饰可以提高受体活化效力。 这对基于肽结构设计更有效的药物具有重要意义 .

表观遗传调控机制

this compound 在调节表观遗传调控机制方面的作用已得到探索,特别是在与社会隔离和 tau 病理相关的突触障碍方面。 这突出了它在解决受表观遗传因素影响的疾病中的潜在用途 .

作用机制

Target of Action

Senktide is a potent, selective agonist of the Neurokinin 3 receptor (NK3R) . NK3R is a tachykinin receptor that plays a crucial role in the hypothalamic-pituitary-gonadal (HPG) axis . It is widely distributed in different areas of the brain, including the frontal cortex, amygdala, medial septum, and hippocampus, and in other organs, such as the ovaries and uterus .

Mode of Action

This compound interacts with its target, NK3R, leading to its activation . The specific interactions between the N-terminus of this compound and the N-terminus and extracellular loops (ECL2 and ECL3) of NK3R lead to improved activation displayed by this compound compared to other agonists . The consensus C-termini of the three peptide agonists share a conserved binding mode to NK3R, while the divergent N-termini of the peptides confer the preferential binding of the agonist to NK3R .

Biochemical Pathways

This compound’s activation of NK3R affects several biochemical pathways. The endogenous peptide agonist neurokinin B (NKB) preferentially activates NK3R, while substance P (SP) binds preferentially to NK1R . This compound, an SP analogue, more potently activates NK3R than NKB and SP . This activation of NK3R by this compound influences the hypothalamic-pituitary-gonadal (HPG) axis .

Pharmacokinetics

Modifications to the n-terminal succinyl-asp substructure in this compound with oxalyl-glu, oxalyl-d-glu or oxalyl-l-2-aminoadipic acid (aad) increased receptor binding and nk3r activation . Among these modifications, the oxalyl-D-Glu substructure prevented neutral endopeptidase (NEP) 24.11-mediated degradation, thus providing a novel NK3R agonist peptide with favourable biological and stability properties .

Result of Action

This compound’s action results in various molecular and cellular effects. For instance, it has been found to block the aberrant RTN3 interactome, retarding memory decline and tau pathology in socially isolated Alzheimer’s disease mice . Moreover, application of this compound in vivo effectively restored DG circuit disorders in socially isolated AD mice .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, social isolation has been associated with an increased risk of dementia . In a study, it was found that 7 days of social isolation could trigger pattern separation impairments and presynaptic abnormalities of the mossy fibre-CA3 circuit in AD mice . This compound was able to effectively restore these disorders .

安全和危害

Senktide should be handled with care. Avoid dust formation, breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

The specific interactions between the N-terminus of senktide and the N-terminus and extracellular loops (ECL2 and ECL3) of NK3R lead to the improved activation displayed by this compound compared to SP and NKB . These findings pave the way to understand tachykinin receptor subtype selectivity and provide ideas to rationally develop drugs targeting NK3R .

属性

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(3-carboxypropanoylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H55N7O11S/c1-24(2)19-28(37(55)45-27(36(41)54)17-18-59-4)44-33(49)23-42-39(57)31(21-26-13-9-6-10-14-26)47(3)40(58)30(20-25-11-7-5-8-12-25)46-38(56)29(22-35(52)53)43-32(48)15-16-34(50)51/h5-14,24,27-31H,15-23H2,1-4H3,(H2,41,54)(H,42,57)(H,43,48)(H,44,49)(H,45,55)(H,46,56)(H,50,51)(H,52,53)/t27-,28-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHYXLVEFVGOPM-QKUYTOGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N(C)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N(C)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H55N7O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80909926 | |

| Record name | 4-({14-Benzyl-7,10,13-trihydroxy-5-[hydroxy(imino)methyl]-15-methyl-8-(2-methylpropyl)-16-oxo-18-phenyl-2-thia-6,9,12,15-tetraazaoctadeca-6,9,12-trien-17-yl}imino)-3-[(3-carboxy-1-hydroxypropylidene)amino]-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

842.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106128-89-6 | |

| Record name | Senktide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106128896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-({14-Benzyl-7,10,13-trihydroxy-5-[hydroxy(imino)methyl]-15-methyl-8-(2-methylpropyl)-16-oxo-18-phenyl-2-thia-6,9,12,15-tetraazaoctadeca-6,9,12-trien-17-yl}imino)-3-[(3-carboxy-1-hydroxypropylidene)amino]-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Senktide and what is its primary target in the body?

A1: this compound is a synthetic peptide that acts as a selective agonist of the neurokinin 3 receptor (NK3R), a G protein-coupled receptor primarily found in the central nervous system and peripheral tissues like the gastrointestinal tract. [, , , ]

Q2: How does this compound interact with NK3R?

A2: this compound binds with high affinity to NK3R, mimicking the action of the endogenous ligand, Neurokinin B. [, ] This binding triggers a cascade of intracellular signaling events.

Q3: What are the downstream effects of this compound binding to NK3R?

A3: this compound binding to NK3R activates phospholipase C, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). [] These second messengers increase intracellular calcium levels, ultimately affecting neuronal excitability, neurotransmitter release, and smooth muscle contraction. [, , , ]

Q4: Does this compound interact with other neurokinin receptors?

A4: While this compound displays high selectivity for NK3R, studies suggest potential interactions with NK1R and NK2R at higher concentrations, particularly in certain tissue types. [, , ]

Q5: How does this compound affect dopamine levels in the brain?

A5: this compound administration has been shown to increase dopamine levels in specific brain regions like the nucleus accumbens shell, potentially via activation of NK3R on dopaminergic neurons or indirectly through interactions with other neuronal circuits. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: this compound, also known as Succinyl-[Asp6, MePhe8]-Substance P (6-11), has the molecular formula C58H75N13O13 and a molecular weight of 1186.32 g/mol.

Q7: Is there spectroscopic data available for this compound?

A7: While the provided abstracts do not detail specific spectroscopic data, techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are commonly used to characterize peptides like this compound.

Q8: How does the structure of this compound relate to its activity?

A8: Specific structural modifications in this compound, such as the succinyl group at the N-terminus and the presence of MePhe8, contribute to its high affinity and selectivity for NK3R. [] Structure-activity relationship (SAR) studies help to delineate these essential structural features.

Q9: What is known about the stability of this compound?

A9: The stability of peptides like this compound can be affected by factors like temperature, pH, and enzymatic degradation. Specific studies on this compound's stability under various conditions were not detailed in the provided abstracts.

Q10: Are there specific formulation strategies to improve this compound's stability or delivery?

A10: Formulation strategies like encapsulation in liposomes or nanoparticles, as well as modifications to the peptide sequence, can potentially enhance this compound's stability, solubility, and bioavailability, particularly for central nervous system delivery. []

Q11: What are the primary pharmacological effects of this compound?

A11: this compound elicits a wide range of pharmacological effects primarily by activating NK3R. These effects include:

- Smooth Muscle Contraction: this compound induces contractions in various smooth muscle tissues, particularly in the gastrointestinal tract, contributing to its role in regulating gut motility. [, ]

- Neurotransmitter Release: this compound can modulate the release of neurotransmitters, including dopamine, serotonin, and acetylcholine, influencing a variety of physiological processes. [, , , , ]

- Hormonal Regulation: this compound has been implicated in regulating the secretion of hormones like luteinizing hormone (LH) and follicle-stimulating hormone (FSH), highlighting its potential role in reproductive function. [, , , , ]

- Behavioral Effects: Central administration of this compound can influence various behaviors in animal models, including anxiety-related behavior and locomotor activity. [, , ]

Q12: What are the potential therapeutic applications of this compound?

A12: While this compound is primarily a research tool, its pharmacological profile suggests potential therapeutic applications in areas like:

Q13: What types of in vitro and in vivo models are used to study this compound?

A13: Researchers utilize a variety of experimental models to investigate the effects of this compound, including:

- In Vitro Models:

- Cell Culture: Immortalized cell lines expressing NK3R, such as the CLU209 hypothalamic cell line, are valuable tools for studying cellular signaling and receptor trafficking. []

- Tissue Preparations: Isolated organ bath studies using tissues like the guinea pig ileum help to characterize this compound's effects on smooth muscle contraction and neurotransmission. [, , ]

- In Vivo Models:

- Rodent Models: Studies in rats and mice employing techniques like intracerebroventricular (ICV) injections, microdialysis, and behavioral assays are crucial for understanding this compound's central and peripheral effects. [, , , , , , ]

- Larger Animal Models: Studies in species like sheep and non-human primates provide valuable insights into the role of NKB/NK3R signaling in complex physiological processes, such as puberty onset and reproductive function. [, ]

Q14: What analytical methods are commonly used to study this compound?

A14: Various analytical techniques are employed to study this compound, including:

- Immunohistochemistry: This technique allows researchers to visualize the distribution of NK3R in tissues and assess changes in receptor localization following this compound treatment. [, ]

- Radioimmunoassay (RIA): RIA is a sensitive technique for quantifying hormone levels, like LH, in biological samples, enabling researchers to study the effects of this compound on hormonal secretion. [, , , ]

- In Vivo Microdialysis: This technique allows for the collection and analysis of neurotransmitters, such as dopamine, from specific brain regions in freely moving animals, providing insights into the neurochemical effects of this compound. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。